molecular formula C28H38N2O4 B12469212 4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide

4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide

Cat. No.: B12469212
M. Wt: 466.6 g/mol
InChI Key: PPTXMZLFJZSZMA-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxy groups, a benzamide core, and a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may produce various substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide is unique due to its specific structural features, such as the presence of ethoxy groups and a cyclohexyl ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

4-ethoxy-N-[[5-[(4-ethoxybenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]benzamide

InChI

InChI=1S/C28H38N2O4/c1-6-33-23-12-8-20(9-13-23)25(31)29-19-28(5)17-22(16-27(3,4)18-28)30-26(32)21-10-14-24(15-11-21)34-7-2/h8-15,22H,6-7,16-19H2,1-5H3,(H,29,31)(H,30,32)

InChI Key

PPTXMZLFJZSZMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC=C(C=C3)OCC)C

Origin of Product

United States

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